molecular formula C9H6BrN3 B8004491 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile

Cat. No.: B8004491
M. Wt: 236.07 g/mol
InChI Key: ILSKYRGVWJMVFU-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile is an organic compound with the molecular formula C9H6BrN3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and two cyano groups attached to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile depends on its application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets. The exact pathways and targets would depend on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(5-bromo-3-methylpyridin-2-yl)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-6-2-8(10)5-13-9(6)7(3-11)4-12/h2,5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSKYRGVWJMVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(C#N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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